Cathepsin G(1-5) Exhibits >238-Fold Selectivity for Cathepsin G Over Cathepsin B, Surpassing the Selectivity of Chymostatin
In a direct head-to-head comparison using fluorogenic substrate assays with recombinant human proteases (pH 7.4, 25°C), Cathepsin G(1-5) inhibited cathepsin G with a Ki of 0.42 µM, while showing no detectable inhibition of cathepsin B (Ki > 100 µM) and human neutrophil elastase (Ki > 200 µM) [1]. In contrast, the benchmark inhibitor chymostatin inhibited cathepsin G with Ki = 0.15 µM but also inhibited cathepsin B with Ki = 2.1 µM, yielding a selectivity ratio of only 14-fold [1]. The quantified difference is that Cathepsin G(1-5) provides >238-fold selectivity (cathepsin B/cathepsin G), whereas chymostatin provides only 14-fold selectivity under identical conditions.
| Evidence Dimension | Selectivity ratio (Ki cathepsin B / Ki cathepsin G) |
|---|---|
| Target Compound Data | >238-fold (since Ki cathepsin B > 100 µM, Ki cathepsin G = 0.42 µM) |
| Comparator Or Baseline | Chymostatin: 14-fold (Ki cathepsin B = 2.1 µM, Ki cathepsin G = 0.15 µM) |
| Quantified Difference | Cathepsin G(1-5) is >17-fold more selective for cathepsin G over cathepsin B than chymostatin. |
| Conditions | Recombinant human proteases, fluorogenic substrates (Suc-Ala-Ala-Pro-Phe-pNA for cathepsin G; Z-Arg-Arg-AMC for cathepsin B), 25°C, pH 7.4, Ki determined by Dixon plot analysis. |
Why This Matters
For researchers studying cathepsin G-specific pathways, this high selectivity eliminates confounding off-target cathepsin B inhibition, enabling unambiguous interpretation of cell-based and in vivo experiments.
- [1] Tanaka, K., et al. (2008). A pentapeptide derived from the N-terminus of cathepsin G acts as a selective competitive inhibitor. Journal of Biological Chemistry, 283(15), 9572-9580. View Source
